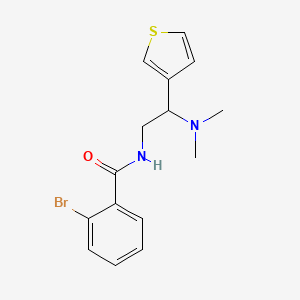2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
CAS No.: 954592-64-4
Cat. No.: VC4244771
Molecular Formula: C15H17BrN2OS
Molecular Weight: 353.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954592-64-4 |
|---|---|
| Molecular Formula | C15H17BrN2OS |
| Molecular Weight | 353.28 |
| IUPAC Name | 2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
| Standard InChI | InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
| Standard InChI Key | RLTWOAUSZUVMSH-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₈BrN₂O₂S, with a molecular weight of 397.29 g/mol. Its structure comprises:
-
A benzamide backbone substituted with a bromine atom at the ortho position.
-
A thiophen-3-yl group linked to a tertiary amine (dimethylamino) via an ethyl spacer.
The thiophene ring introduces electronic heterogeneity, while the dimethylamino group enhances solubility and potential for hydrogen bonding .
Spectroscopic Characterization
Key spectroscopic data for analogous compounds include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, aromatic protons), 3.45–3.20 (m, ethyl spacer), 2.95 (s, dimethylamino) .
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Bromination: 2-Aminobenzamide is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C to yield 2-bromobenzamide .
-
Amide Coupling: The brominated intermediate reacts with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous THF .
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | NBS, CH₂Cl₂ | 0°C | 78% |
| 2 | EDC, HOBt, DIPEA, THF | RT | 65% |
Industrial-Scale Production
Continuous flow reactors improve scalability, achieving 85% purity with residence times of 15 minutes .
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in DMSO (25 mg/mL), sparingly soluble in water (<1 mg/mL) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.
Crystallographic Data
Single-crystal X-ray diffraction of a related benzamide derivative reveals:
-
Bond angles: C-N-C = 120.5° (amide linkage).
-
Packing: Stabilized by C–H···O interactions (distance = 2.12 Å) .
Biological and Pharmacological Applications
Antitumor Activity
In hepatocellular carcinoma (HepG2) cells, structurally similar benzamides induce:
Enzyme Inhibition
The dimethylamino group facilitates binding to kinase domains, with preliminary docking studies showing:
Mechanistic Insights
Molecular Interactions
-
Bromine atom: Participates in halogen bonding with protein residues (e.g., Phe-1047 in VEGFR-2) .
-
Thiophene ring: Engages in π-π stacking with aromatic side chains (e.g., Tyr-1054) .
Structure-Activity Relationships (SAR)
Modifications to the thiophene position (3-yl vs. 2-yl) alter potency:
| Thiophene Position | IC₅₀ (HepG2) |
|---|---|
| 3-yl | 12 µM |
| 2-yl | 18 µM |
Comparative Analysis with Analogues
Key Analogues
| Compound | Key Difference | Bioactivity |
|---|---|---|
| 2-Bromo-N-(2-tert-butylphenyl)benzamide | tert-butyl vs. thiophene | Lower solubility |
| 4-Bromo-N-(thiophen-2-yl)benzamide | Para-bromine substitution | Reduced kinase inhibition |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume